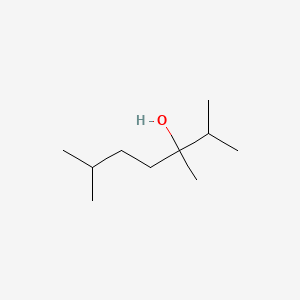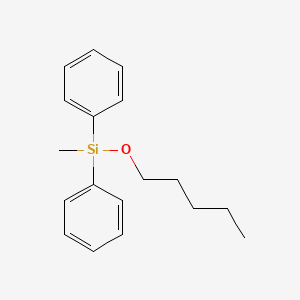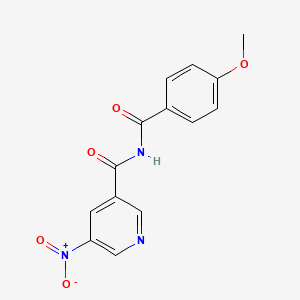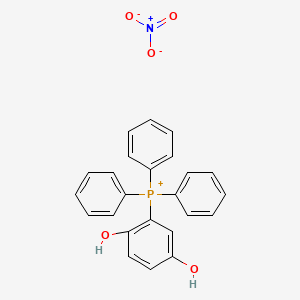
(2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate is a chemical compound with the molecular formula C24H20O2P It is known for its unique structure, which includes a phosphonium center bonded to a 2,5-dihydroxyphenyl group and three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate typically involves the reaction of triphenylphosphine with 2,5-dihydroxybenzaldehyde under specific conditions. The reaction proceeds through the formation of a phosphonium salt, which is then converted to the nitrate form. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like sodium hydroxide to facilitate the formation of the phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include triphenylphosphine oxide, reduced phosphines, and substituted phosphonium salts
科学的研究の応用
(2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of (2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with biological membranes, affecting their permeability and function. The pathways involved in these interactions include coordination chemistry and redox reactions .
類似化合物との比較
Similar Compounds
Similar compounds to (2,5-Dihydroxyphenyl)(triphenyl)phosphanium nitrate include:
- (2,5-Diethoxyphenyl)(triphenyl)phosphanium iodide
- (2,5-Dihydroxyphenyl) diphenylphosphine oxide
- Triphenylphosphine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phosphonium center with a 2,5-dihydroxyphenyl group.
特性
CAS番号 |
58359-80-1 |
|---|---|
分子式 |
C24H20NO5P |
分子量 |
433.4 g/mol |
IUPAC名 |
(2,5-dihydroxyphenyl)-triphenylphosphanium;nitrate |
InChI |
InChI=1S/C24H19O2P.NO3/c25-19-16-17-23(26)24(18-19)27(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;2-1(3)4/h1-18H,(H-,25,26);/q;-1/p+1 |
InChIキー |
UFJBDQMKNYKTEZ-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C=CC(=C4)O)O.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)
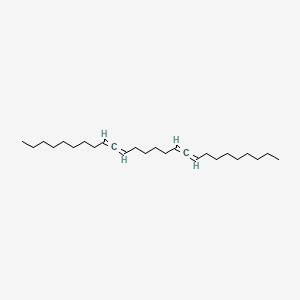
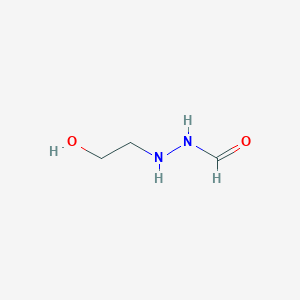
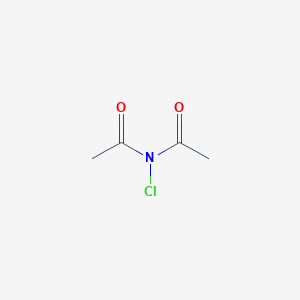
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)
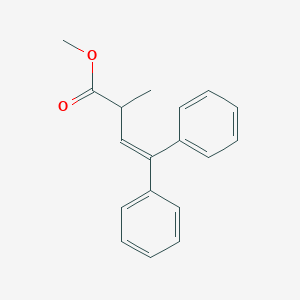
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
